molecular formula C15H13ClN4OS B2453967 N-(4-(4-chlorophenyl)thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide CAS No. 1203243-69-9

N-(4-(4-chlorophenyl)thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide

Cat. No.: B2453967
CAS No.: 1203243-69-9
M. Wt: 332.81
InChI Key: JVZORYYQCJJBAY-UHFFFAOYSA-N
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Description

N-(4-(4-Chlorophenyl)thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide is a synthetic chemical compound based on a pyrazole-thiazole hybrid scaffold, a class of heterocyclic structures recognized for their significant potential in medicinal chemistry and biochemical research . While your specific isomer was not directly profiled, studies on highly analogous structures demonstrate that these hybrids exhibit promising antimicrobial properties . Related pyrazolyl-thiazole derivatives have shown notable efficacy against a panel of Gram-positive bacteria, including Bacillus subtilis and Staphylococcus aureus , as well as fungal strains such as Candida albicans , with some compounds exhibiting low minimum inhibitory concentrations (MICs) . The mechanism of action for this chemical class may involve the disruption of fungal mitochondrial function. Research on related pyrazole carboxamide fungicides indicates that they can inhibit the respiratory chain by targeting succinate dehydrogenase (Complex II) and cytochrome c oxidase (Complex IV) , leading to impaired energy production and cell death in pathogens . Furthermore, some pyrazole compounds act as potent antibiotic adjuvants , showing synergistic activity when combined with last-resort antibiotics like colistin against multidrug-resistant Gram-negative bacteria, such as Acinetobacter baumannii . This compound is intended for research applications only, including investigating the structure-activity relationships of heterocyclic compounds, exploring new antimicrobial agents, and studying mechanisms to overcome antibiotic resistance. It is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1,4-dimethylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN4OS/c1-9-7-20(2)19-13(9)14(21)18-15-17-12(8-22-15)10-3-5-11(16)6-4-10/h3-8H,1-2H3,(H,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVZORYYQCJJBAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4-chlorophenyl)thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide typically involves the formation of the thiazole and pyrazole rings followed by their coupling. One common method involves the reaction of 4-chlorobenzaldehyde with thiosemicarbazide to form the thiazole ring. This intermediate is then reacted with 1,4-dimethyl-3-pyrazolecarboxylic acid under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

N-(4-(4-chlorophenyl)thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic or heterocyclic rings .

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of C15H18ClN3OC_{15}H_{18}ClN_3O and a molecular weight of 291.77 g/mol. Its structure includes a thiazole ring, a pyrazole moiety, and a chlorophenyl group, which contribute to its biological activity. The presence of these functional groups is significant for its interaction with biological targets.

Antimicrobial Activity

Research indicates that derivatives of pyrazole compounds exhibit promising antimicrobial properties. N-(4-(4-chlorophenyl)thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide has been evaluated for its effectiveness against various bacterial strains and fungi. For instance, studies have demonstrated that similar thiazole-containing compounds possess significant antibacterial and antifungal activities, making them potential candidates for developing new antimicrobial agents .

Anticancer Potential

The anticancer activity of this compound is particularly noteworthy. Pyrazole derivatives have been synthesized and tested against various cancer cell lines. For example, compounds with similar structural motifs have shown effectiveness against estrogen receptor-positive breast cancer cells (MCF7) through assays like the Sulforhodamine B assay . The mechanism of action often involves the inhibition of cell proliferation and induction of apoptosis in cancer cells.

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazole derivatives are well-documented. Compounds in this class can inhibit cyclooxygenase enzymes, which are crucial in the inflammatory pathway. This compound may exhibit similar effects, contributing to pain relief and reduction of inflammation in various conditions .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of thiazole and pyrazole derivatives:

  • A study published in the Egyptian Journal of Chemistry highlighted the synthesis of new pyrazole derivatives and their biological evaluations, showing promising results against cancer cell lines .
  • Another research effort involved molecular docking studies that assessed the binding affinities of synthesized compounds to target proteins associated with cancer and microbial resistance . These studies provide insights into the potential mechanisms through which these compounds exert their effects.

Data Table: Biological Activities of Similar Compounds

Compound NameActivity TypeTarget Organism/Cell LineReference
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamideAntimicrobialGram-positive/Gram-negative bacteria
1,3-Diphenylpyrazole derivativesAnticancerMCF7 (breast cancer)
Pyrazoline derivativesAnti-inflammatoryIn vitro models

Mechanism of Action

The mechanism of action of N-(4-(4-chlorophenyl)thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole and pyrazole derivatives, such as:

Uniqueness

N-(4-(4-chlorophenyl)thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide is unique due to the presence of the 4-chlorophenyl group, which can influence its biological activity and chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields .

Biological Activity

N-(4-(4-chlorophenyl)thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes findings from various studies to elucidate the biological activity of this compound, including its effects on cancer cells, antimicrobial properties, and its mechanism of action.

Chemical Structure and Properties

The molecular formula of this compound is C13H12ClN3OSC_{13}H_{12}ClN_3OS, with a molecular weight of approximately 296.83 g/mol. The compound features a thiazole ring, a pyrazole moiety, and a chlorophenyl substituent, which contribute to its biological activity.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been shown to inhibit key signaling pathways involved in tumor growth:

  • Inhibition of Kinases : The compound has demonstrated inhibitory activity against various kinases implicated in cancer progression. In vitro studies indicate that it can significantly reduce the viability of glioblastoma cells while sparing non-cancerous cells, suggesting a favorable therapeutic index .
  • Mechanism of Action : The anticancer activity is primarily attributed to the inhibition of the AKT signaling pathway, which is crucial for cell survival and proliferation in many cancers. Inhibition of this pathway can lead to apoptosis in malignant cells .

Case Study: Glioblastoma

A specific case study involving glioblastoma cells revealed that this compound inhibited 3D neurosphere formation in patient-derived glioma stem cells. This effect was associated with reduced levels of AKT2/PKBβ, correlating with decreased malignancy and improved patient outcomes .

Antimicrobial Activity

In addition to its anticancer properties, the compound exhibits notable antimicrobial activity:

  • Minimum Inhibitory Concentration (MIC) : Studies have indicated that derivatives of this compound possess significant antibacterial properties against pathogens such as Staphylococcus aureus. The MIC values range from 0.22 to 0.25 µg/mL for the most active derivatives .
  • Biofilm Formation : The compound has also been shown to inhibit biofilm formation, which is critical for the pathogenicity of many bacteria. This suggests its potential use in treating biofilm-associated infections .

Summary of Biological Activities

The following table summarizes the biological activities associated with this compound:

Activity Details
AnticancerInhibits glioblastoma cell growth; targets AKT signaling
AntimicrobialEffective against Staphylococcus aureus (MIC 0.22–0.25 µg/mL)
Biofilm InhibitionReduces biofilm formation in pathogenic bacteria

Q & A

Basic: What are the common synthetic routes for N-(4-(4-chlorophenyl)thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide and its derivatives?

Methodological Answer:
The synthesis typically involves multi-step reactions, including:

  • Thiazole ring formation : Reacting 4-(4-chlorophenyl)thiazol-2-amine with chloroacetyl chloride under reflux conditions in anhydrous solvents (e.g., THF) to form intermediates like N-(4-(4-chlorophenyl)thiazol-2-yl)-2-chloroacetamide .
  • Acylation : Using substituted anilines or pyrazole carboxylic acids to introduce the pyrazole-carboxamide moiety via nucleophilic substitution or coupling reactions .
  • Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to append triazole or quinoxaline groups for functional diversification .
    Purification often involves recrystallization from ethanol/DMF or column chromatography .

Basic: How is the structural characterization of this compound typically performed using spectroscopic methods?

Methodological Answer:
Key techniques include:

  • 1H/13C NMR : To confirm substituent positions and stereochemistry. For example, aromatic protons in the 4-chlorophenyl group appear as doublets (δ 7.2–7.8 ppm), while thiazole protons resonate at δ 6.8–7.1 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]+ peaks within ±0.005 Da accuracy) .
  • FT-IR : Identification of carboxamide C=O stretches (~1650–1680 cm⁻¹) and N-H bending (~1550 cm⁻¹) .

Advanced: What computational strategies are employed to analyze the electronic structure and reactivity of this compound?

Methodological Answer:

  • Wavefunction Analysis : Tools like Multiwfn calculate electrostatic potential (ESP) maps to identify nucleophilic/electrophilic regions. For example, the chlorophenyl group’s electron-withdrawing effect reduces electron density on the thiazole ring .
  • Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-31G(d) level to predict bond lengths/angles and frontier molecular orbitals (HOMO-LUMO gaps) .
  • Topology Analysis : Quantum Theory of Atoms in Molecules (QTAIM) evaluates bond critical points to assess intramolecular interactions (e.g., hydrogen bonding in carboxamide groups) .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this compound?

Methodological Answer:

  • Substituent Variation : Replace the 4-chlorophenyl group with electron-withdrawing (e.g., -Br, -CF₃) or donating (-OCH₃) groups to modulate bioactivity. For example, bromine at the para position enhances antimicrobial activity by increasing lipophilicity .
  • In Vitro Assays : Test derivatives against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays or bacterial strains (e.g., E. coli, S. aureus) via agar diffusion .
  • Molecular Docking : Screen against targets like cannabinoid receptors (CB1/CB2) or kinases (e.g., EGFR) using AutoDock Vina to prioritize high-affinity candidates .

Advanced: What methodologies are recommended to resolve contradictions in biological activity data across different experimental models?

Methodological Answer:

  • Cross-Validation : Replicate assays under standardized conditions (e.g., pH, temperature) to isolate experimental variables. For example, discrepancies in MIC values may arise from differences in bacterial inoculum size .
  • Metabolic Stability Testing : Use liver microsomes to assess compound degradation rates, which may explain variable in vivo vs. in vitro results .
  • Synchrotron Crystallography : Resolve target-ligand binding modes at atomic resolution to confirm mechanistic hypotheses .

Advanced: How can molecular docking and dynamics simulations be applied to study interactions between this compound and biological targets?

Methodological Answer:

  • Docking Workflow :
    • Prepare the ligand (compound) and receptor (e.g., CB1) using AutoDock Tools.
    • Define grid boxes around the binding pocket (e.g., CB1’s orthosteric site) .
    • Run 100 ns molecular dynamics (MD) simulations in GROMACS to assess binding stability (RMSD < 2 Å) .
  • Binding Energy Analysis : Calculate ΔG values using MM-PBSA to rank compound affinity. For example, hydrogen bonds between the carboxamide and Thr197 in CB1 correlate with activity .

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